Cas no 2248326-18-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate structure](https://ja.kuujia.com/scimg/cas/2248326-18-1x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate
- 2248326-18-1
- EN300-6519209
-
- インチ: 1S/C18H12N2O5S/c21-16(10-24-9-15-19-13-7-3-4-8-14(13)26-15)25-20-17(22)11-5-1-2-6-12(11)18(20)23/h1-8H,9-10H2
- InChIKey: ZSVXCHGOPFBMBO-UHFFFAOYSA-N
- ほほえんだ: S1C(COCC(=O)ON2C(C3C=CC=CC=3C2=O)=O)=NC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 368.04669266g/mol
- どういたいしつりょう: 368.04669266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 114Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6519209-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate |
2248326-18-1 | 0.25g |
$670.0 | 2023-05-31 | ||
Enamine | EN300-6519209-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate |
2248326-18-1 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-6519209-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate |
2248326-18-1 | 2.5g |
$1428.0 | 2023-05-31 | ||
Enamine | EN300-6519209-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate |
2248326-18-1 | 0.5g |
$699.0 | 2023-05-31 | ||
Enamine | EN300-6519209-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate |
2248326-18-1 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-6519209-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate |
2248326-18-1 | 0.1g |
$640.0 | 2023-05-31 | ||
Enamine | EN300-6519209-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate |
2248326-18-1 | 0.05g |
$612.0 | 2023-05-31 | ||
Enamine | EN300-6519209-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate |
2248326-18-1 | 5g |
$2110.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetateに関する追加情報
Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate (CAS No. 2248326-18-1)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate (CAS No. 2248326-18-1) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This molecule combines a phthalimide core with a benzothiazole moiety, linked through an acetate ester bridge. Such hybrid structures are increasingly being explored for their synergistic properties, particularly in the realms of material science and pharmaceutical research.
One of the most frequently searched questions regarding this compound is its synthetic pathway. The synthesis typically involves the esterification of 2-(chloromethyl)benzothiazole with glycolic acid, followed by coupling with N-hydroxyphthalimide. Researchers are particularly interested in optimizing this process to improve yield and purity, as these factors are critical for scalability in industrial applications. The compound's molecular weight (C18H12N2O5S) and solubility profile (soluble in DMSO, DMF; sparingly soluble in water) are also common search queries, reflecting its practical handling considerations.
In the context of current scientific trends, this compound aligns with the growing demand for multifunctional hybrid molecules. The phthalimide segment is known for its electron-accepting capabilities, while the benzothiazole unit contributes to π-conjugation and potential biological activity. This duality makes CAS No. 2248326-18-1 a candidate for organic electronics applications, such as in OLED materials or photovoltaic devices, where researchers are actively seeking novel electron-transport materials.
From a pharmacological perspective, although not currently marketed as an active pharmaceutical ingredient (API), the structural components of this compound have documented bioactivity. The benzothiazole scaffold appears in several FDA-approved drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. This has led to speculative searches about whether 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate might show similar biological effects, though peer-reviewed studies specifically on this compound remain limited.
The compound's stability under various conditions is another area of practical interest. Thermal gravimetric analysis (TGA) data suggests decomposition begins around 200°C, making it suitable for many solution-processing applications. Its UV-Vis absorption spectrum (typically showing λmax between 280-320 nm) is frequently studied for potential photocatalytic or sensing applications, aligning with the current emphasis on sustainable chemistry solutions.
Regarding safety considerations, while not classified as hazardous, standard laboratory precautions should be observed when handling this compound. Material Safety Data Sheets (MSDS) recommend using personal protective equipment due to potential irritant properties. This practical information addresses common queries from researchers working with this material for the first time.
In the intellectual property landscape, patents referencing this compound often focus on its use as an intermediate in more complex syntheses. The unique combination of hydrogen bond acceptors (carbonyl groups) and aromatic systems in its structure makes it valuable for creating molecular recognition systems, a hot topic in supramolecular chemistry.
Future research directions likely to gain traction include exploring this compound's potential in catalysis (as a ligand precursor) and polymer chemistry (as a monomer or additive). The growing field of bioorthogonal chemistry might also benefit from its reactive handles (ester and imide functionalities) for conjugation strategies. These applications correspond with trending searches in advanced materials development.
For analytical chemists, the compound presents interesting challenges in chromatographic separation and spectroscopic characterization. Its 1H NMR spectrum typically shows distinct peaks for the aromatic protons (δ 7.5-8.3 ppm) and methylene groups (δ 4.8-5.2 ppm), while mass spectrometry usually displays a clear molecular ion peak (m/z 368). These analytical fingerprints are crucial for quality control in research settings.
The commercial availability of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1,3-benzothiazol-2-yl)methoxy]acetate remains limited to specialized chemical suppliers, reflecting its status as a research-grade compound. Pricing trends and custom synthesis options are common concerns for procurement specialists, especially those working in academic research institutions or pharmaceutical development teams.
In conclusion, CAS No. 2248326-18-1 represents an intriguing case study in molecular design, combining established pharmacophores with materials science potential. As research into multi-functional compounds accelerates, this particular molecule may find new applications bridging chemical biology and advanced materials, making it a compound worth watching in coming years.
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